molecular formula C14H17N5O B7058320 3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide

3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide

Cat. No.: B7058320
M. Wt: 271.32 g/mol
InChI Key: TXLSXSYKIQKBDB-UHFFFAOYSA-N
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Description

3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide is a complex organic compound that features a benzamide core with a cyclopropyltetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and an alkyne. The cyclopropyltetrazole intermediate is then coupled with a benzamide derivative under suitable conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a variety of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The tetrazole moiety is known to mimic certain biological ligands, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-diethylbenzamide
  • 3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzenesulfonamide
  • 3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzylamine

Uniqueness

3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide is unique due to its specific combination of a benzamide core with a cyclopropyltetrazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research.

Properties

IUPAC Name

3-[(5-cyclopropyltetrazol-2-yl)methyl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-18(2)14(20)12-5-3-4-10(8-12)9-19-16-13(15-17-19)11-6-7-11/h3-5,8,11H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSXSYKIQKBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CN2N=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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